molecular formula C11H12O2 B1266428 1-[4-(Allyloxy)phenyl]ethanone CAS No. 2079-53-0

1-[4-(Allyloxy)phenyl]ethanone

Cat. No.: B1266428
CAS No.: 2079-53-0
M. Wt: 176.21 g/mol
InChI Key: BLAHXQHYMANQBP-UHFFFAOYSA-N
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Description

1-[4-(Allyloxy)phenyl]ethanone is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-[4-(Allyloxy)phenyl]ethanone derivatives, such as 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), have been developed as photoremovable protecting groups for carboxylic acids. This approach is particularly useful in organic synthesis, as it allows for the selective release of carboxylic acids upon photolysis, achieving isolated yields of 70-85% (Walters N. Atemnkeng et al., 2003).

Synthesis of Bioactive Compounds

Research into the synthesis of compounds such as 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one, which involved this compound derivatives, has shown potential for antimicrobial activity. These studies focus on the structural elucidation and microbial activity against various pathogens (Hitesh Dave et al., 2013).

X-Ray and DFT-Calculated Structures

The isomeric structures of compounds like (E)-1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone have been determined using X-ray diffraction and characterized by IR. These studies provide insights into the energetic behaviors and molecular electrostatic potentials of such compounds, useful in various chemical applications (Șahin et al., 2011).

Antimicrobial Activity of Heterocyclic Compounds

This compound derivatives have been used in the synthesis of heterocyclic compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone. These compounds have shown potential in antimicrobial applications, particularly in the pharmaceutical industry (Atul K. Wanjari, 2020).

Anti-Inflammatory Activity

Studies on phenyl dimer compounds, including those derived from this compound, have shown anti-inflammatory activities in vivo. This research highlights the potential of these compounds in medical applications, particularly in developing new anti-inflammatory drugs (V. Singh et al., 2020).

Electrocatalytic Characteristics

This compound derivatives have also been studied for their electrocatalytic properties, such as in the oxidation of ascorbic acid. This research is important for developing new sensors and catalytic materials (J. Raoof et al., 2003).

Properties

IUPAC Name

1-(4-prop-2-enoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAHXQHYMANQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174881
Record name Acetophenone, 4'-(allyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2079-53-0
Record name 1-[4-(2-Propen-1-yloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2079-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 4'-(allyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2079-53-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 4'-(allyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxyacetophenone (1.36 g, 10.0 mmol) was dissolved in acetone (50 mL). The resultant mixture was added with potassium carbonate (2.76 g, 20.0 mmol) and allylbromide (1.27 mL, 15.0 mmol) at room temperature and heated to reflux for 3 hours. The reaction solution was cooled to room temperature, added with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (n-hexane/ethyl acetate=10/1). 1-(4-(Allyloxy)phenyl)ethanone (1.76 g, 100%) was obtained as a colorless oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
1.27 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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